

# Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Disperse Red 17

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Audience: Researchers, scientists, and drug development professionals.

### Introduction

**Disperse Red 17** is a synthetic azo dye used in the textile industry for dyeing polyester and other synthetic fibers.[1] Its detection and quantification are crucial for quality control, environmental monitoring, and safety assessment. High-Performance Liquid Chromatography (HPLC) with UV-Vis or Mass Spectrometry detection is a widely used technique for the analysis of **Disperse Red 17** due to its sensitivity and selectivity.[2] This document provides a detailed protocol for the determination of **Disperse Red 17** using a reversed-phase HPLC method.

## **Quantitative Data Summary**

The following table summarizes representative quantitative data for the HPLC analysis of disperse dyes, including **Disperse Red 17**. These values should be validated in the user's laboratory.



Parameter	Typical Value
Linearity (R²)	≥ 0.99[3]
Limit of Detection (LOD)	0.002 - 0.01%[4]
Limit of Quantification (LOQ)	0.01 - 0.2 mg/m³[3]
Recovery	70.55 - 103.03%
Relative Standard Deviation (RSD)	0.482 - 1.262%

## **Experimental Protocol**

This protocol is based on established methods for the analysis of disperse dyes.

- 1. Instrumentation and Materials
- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector. An ACQUITY UPLC H-Class System or similar is suitable.
- Mass Spectrometer (Optional): A mass detector like the ACQUITY QDa Detector can be used for confirmation.
- Column: A reversed-phase C18 column (e.g., XBridge C18, 2.1 x 150 mm, 5  $\mu$ m) is recommended.
- Solvents: HPLC grade acetonitrile and ultrapure water.
- Reagents: Ammonium acetate.
- Standard: Disperse Red 17 reference standard.
- 2. Preparation of Reagents and Standards
- Mobile Phase A: 10 mM Ammonium acetate in water (pH adjusted to 3.6).
- Mobile Phase B: Acetonitrile.



- Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of Disperse Red 17 reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-50 μg/mL).

#### 3. Sample Preparation

For solid samples such as textiles, a solvent extraction method is typically employed.

- Accurately weigh a representative portion of the sample.
- Extract the dye using methanol. Sonication for 15-30 minutes at 50-70°C can enhance extraction efficiency.
- Centrifuge the extract to remove any particulate matter.
- Filter the supernatant through a 0.45 μm syringe filter before injection into the HPLC system.
- 4. Chromatographic Conditions

• Flow Rate: 0.30 mL/min

Injection Volume: 5 μL

Column Temperature: 30 °C

PDA Detection: 210 to 800 nm

Gradient Elution:

o 0 min: 40% B

o 7 min: 60% B

o 17 min: 98% B

24 min: 98% B







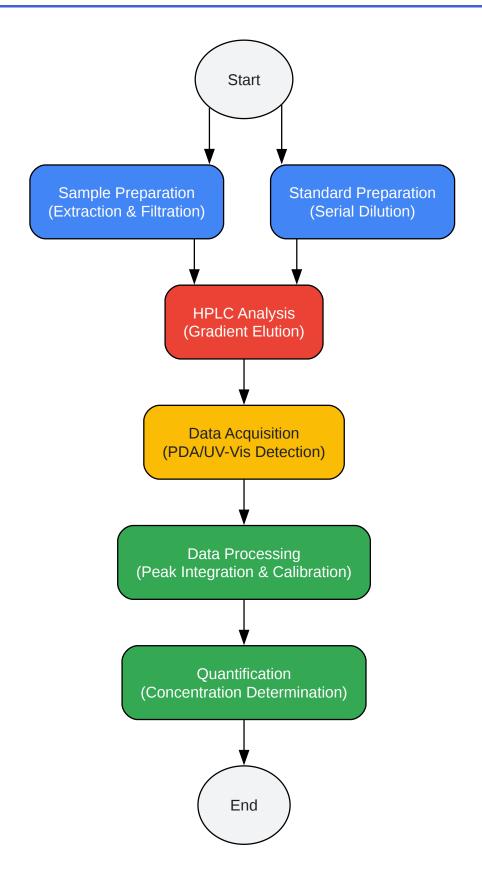
Followed by a return to initial conditions and column equilibration.

#### 5. Data Analysis

Identify the **Disperse Red 17** peak in the sample chromatogram by comparing its retention time with that of the standard. For quantification, create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of **Disperse Red 17** in the sample by interpolating its peak area on the calibration curve.

## **Visualizations**





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Caption: HPLC analysis workflow for Disperse Red 17.



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### References

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- To cite this document: BenchChem. [Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Disperse Red 17]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1352304#high-performance-liquid-chromatography-hplc-analysis-of-disperse-red-17]

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